2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including anilino, sulfonyl, and acetamide groups. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the anilino, sulfonyl, and acetamide groups would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the anilino and acetamide groups might make it a good nucleophile, while the sulfonyl group could potentially make it a good electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Cytotoxic Activity : Certain sulfonamide derivatives, closely related to the compound , have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines. One of the compounds demonstrated significant potency against breast cancer cell lines, highlighting the potential of such chemicals in cancer research and therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Chemical Synthesis and Modification : Studies have focused on the synthesis of novel phenoxy amide derivatives, including those related to the given compound. The research investigates the influence of solvents on the chlorination process, which is crucial for the creation of such chemicals (Wang et al., 2011).
Potential Pesticide Applications : Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a group to which the given compound belongs, has been conducted to explore their use as potential pesticides. These compounds have been characterized using X-ray powder diffraction techniques (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial Studies : Certain pyridine derivatives incorporating similar structures have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial strains (Patel & Agravat, 2009).
Pharmaceutical Product Development : The acetamide moiety, a feature of the compound , is present in many natural and pharmaceutical products. Research on p-methoxybenzyl N-acetylcarbamate potassium salts, which serve as equivalents of N-acetamide nucleophiles, highlights the versatility of these compounds in the synthesis of pharmaceutical products (Sakai et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2FN2O5S/c1-37-22-11-13-23(14-12-22)39(35,36)33(17-28(34)32-21-9-7-20(31)8-10-21)26-16-27(25(30)15-24(26)29)38-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,32,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUDTCNIROUOBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.